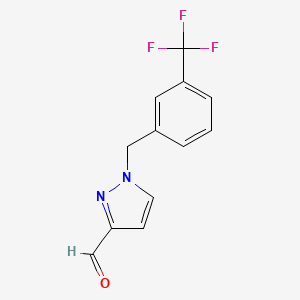
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride, which is then reacted with appropriate reagents to form the desired pyrazole derivative. The reaction conditions often include the use of dimethyl-tetrahydrofuran, magnesium, iodine, and bromoethane, followed by the addition of paraformaldehyde . The final step involves the reaction of the intermediate with hydrochloric acid to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its binding affinity and selectivity .
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-yl derivatives: These compounds share a similar core structure but differ in the position of the functional groups.
Trifluoromethyl-substituted benzyl derivatives: These compounds have the trifluoromethyl group attached to different positions on the benzyl ring.
Uniqueness: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H9F3N2O |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-3-1-2-9(6-10)7-17-5-4-11(8-18)16-17/h1-6,8H,7H2 |
InChI Key |
KRENGQZBMVTLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















